![molecular formula C11H16N2O4 B1683089 N-Boc-2-Maleimidoethylamine CAS No. 134272-63-2](/img/structure/B1683089.png)
N-Boc-2-Maleimidoethylamine
Overview
Description
N-Boc-2-Maleimidoethylamine, also known as tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate, is a chemical compound with the molecular formula C11H16N2O4 . It is a white crystalline solid and is used in the Mitsunobu reaction, a novel method for the synthesis of bifunctional maleimide linkers .
Molecular Structure Analysis
The molecular structure of N-Boc-2-Maleimidoethylamine is represented by the InChI key SNYRFQCLCLMCCG-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)NCCN1C(=O)C=CC1=O .Chemical Reactions Analysis
N-Boc-2-Maleimidoethylamine is used in the Mitsunobu reaction, which is a method for the synthesis of bifunctional maleimide linkers . The exact details of the chemical reactions involving N-Boc-2-Maleimidoethylamine are not provided in the search results.Physical And Chemical Properties Analysis
N-Boc-2-Maleimidoethylamine is a white crystalline solid . It has a molecular weight of 240.25 . The compound is stable under normal conditions and can be stored at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .Scientific Research Applications
PROTAC Linker
N-Boc-2-maleimidoethylamine is used in the development of PROTACs (Proteolysis Targeting Chimeras), which are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This compound serves as a linker molecule in the PROTAC, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ligase .
Synthesis of Bifunctional Maleimide Linkers
This compound is used in the Mitsunobu reaction, a novel method for the synthesis of bifunctional maleimide linkers . These linkers are useful in the creation of complex molecules, particularly in the field of drug development.
N-Boc Protection of Amines
N-Boc-2-maleimidoethylamine is used in the N-Boc protection of amines . This is a crucial step in many synthetic processes, as it allows for the selective reaction of different functional groups. The N-Boc group is stable under a variety of conditions, making it a useful protecting group .
Ultrasound Irradiation
This compound has been used in research exploring the use of ultrasound irradiation for the N-Boc protection of amines . This method is described as a green and simple approach, achieving excellent yields in a short reaction time at room temperature .
Catalyst-Free Conditions
The N-Boc protection of amines using N-Boc-2-maleimidoethylamine can be achieved under catalyst-free conditions . This is advantageous as it reduces the cost and potential toxicity associated with the use of catalysts .
Green Chemistry
The use of N-Boc-2-maleimidoethylamine in the N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions represents an application of green chemistry principles . This approach is environmentally friendly, uses inexpensive and easily available reagents, and does not require any auxiliary substances .
Mechanism of Action
Target of Action
N-Boc-2-Maleimidoethylamine, also known as Mal-NH-Boc, is a chemical compound used in the synthesis of bifunctional maleimide linkers . The primary targets of this compound are proteins or other biomolecules that contain free thiol groups. The maleimide group in the compound reacts with these thiol groups to form stable thioether bonds.
Mode of Action
The compound interacts with its targets through a chemical reaction known as the Michael addition. In this reaction, the maleimide group of the compound acts as an electrophile and reacts with the nucleophilic thiol group on the target molecule. This results in the formation of a covalent bond, linking the two molecules together .
Result of Action
The molecular and cellular effects of Mal-NH-Boc’s action are primarily the result of its ability to covalently link two molecules together. This can be used to modify the function of proteins or other biomolecules, potentially leading to changes in cellular behavior. The specific effects would depend on the molecules that are being linked .
Action Environment
The action, efficacy, and stability of Mal-NH-Boc can be influenced by various environmental factors. For example, the presence of other reactive groups can compete with the thiol groups for reaction with the maleimide, potentially reducing the efficacy of the compound. Additionally, the pH of the environment can affect the reactivity of the maleimide and thiol groups, influencing the rate of the reaction .
properties
IUPAC Name |
tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYRFQCLCLMCCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400314 | |
Record name | N-Boc-2-Maleimidoethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-Maleimidoethylamine | |
CAS RN |
134272-63-2 | |
Record name | N-Boc-2-Maleimidoethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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